D-psicose 6-phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

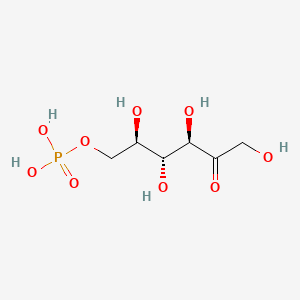

D-psicose 6-phosphate is a ketohexose monophosphate consisting of D-psicose having a phosphate group located at the 6-position. It derives from a D-psicose. It is a conjugate acid of a this compound(2-).

Scientific Research Applications

Biotechnological Production

The production of D-psicose 6-phosphate is primarily achieved through metabolic engineering techniques in microorganisms such as Escherichia coli. Recent studies have demonstrated that E. coli can be genetically modified to produce D-psicose from D-glucose via a series of phosphorylation and dephosphorylation reactions. This method involves the following steps:

- Phosphorylation : D-glucose is converted to fructose 6-phosphate (F6P).

- Epimerization : F6P is then epimerized to this compound (P6P) using enzymes like D-allulose 6-phosphate 3-epimerase.

- Dephosphorylation : Finally, P6P is dephosphorylated to yield D-psicose, facilitated by phosphatases such as hexitol phosphatase B (HxpB) .

This engineered pathway not only enhances the yield of D-psicose production but also makes it more economically viable compared to traditional in vitro enzymatic methods that often suffer from low yields and high purification costs .

Health Benefits and Nutritional Applications

D-psicose has been studied for its potential health benefits, particularly in dietary applications. It is recognized for its low caloric content and sweetness (approximately 70% that of sucrose), making it an attractive sugar substitute. Key health benefits associated with D-psicose include:

- Hypoglycemic Effects : Clinical studies indicate that D-psicose can suppress hepatic lipogenic enzyme activities, leading to reduced abdominal fat accumulation .

- Antioxidant Properties : It exhibits reactive oxygen species scavenging activity, which may contribute to neuroprotective effects .

- Weight Management : As a low-calorie sweetener, it aids in weight management by providing sweetness without significant caloric intake .

Industrial Applications

In the food industry, D-psicose is utilized as a sweetener and functional ingredient due to its favorable properties:

- Flavor Enhancement : It improves the flavor profile of various food products while maintaining lower energy content.

- Gelling Behavior : D-psicose enhances gelling properties in food formulations, making it useful in products like jellies and desserts .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of using D-psicose in various applications:

Properties

CAS No. |

4300-29-2 |

|---|---|

Molecular Formula |

C6H13O9P |

Molecular Weight |

260.14 g/mol |

IUPAC Name |

[(2R,3R,4R)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h4-7,9-11H,1-2H2,(H2,12,13,14)/t4-,5+,6-/m1/s1 |

InChI Key |

GSXOAOHZAIYLCY-NGJCXOISSA-N |

SMILES |

C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O |

Isomeric SMILES |

C([C@H]([C@H]([C@H](C(=O)CO)O)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O |

Key on ui other cas no. |

4300-29-2 |

Synonyms |

D-psicose-6-phosphate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.